![molecular formula C18H17N3O5S B2410958 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide CAS No. 2034601-24-4](/img/structure/B2410958.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide
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Description
The compound contains a benzo[d][1,3]dioxol-5-yloxy moiety, which is a common structure in many organic compounds . It also contains a 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl moiety, which is a heterocyclic compound containing a thiophene and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-yloxy and 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl moieties would likely confer specific chemical and physical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The benzo[d][1,3]dioxol-5-yloxy and 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl moieties could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yloxy moiety could influence its solubility, while the 4-oxothieno[2,3-d]pyrimidin-3(4H)-yl moiety could influence its reactivity .Scientific Research Applications
Synthesis and Herbicidal Activity
Research into similar compounds has demonstrated advancements in the synthesis of herbicidal agents. For example, Liu and Shi (2014) designed and synthesized a series of novel propanamides containing pyrimidine and 1,3,4-thiadiazole rings, indicating potential herbicidal activity against certain plant species, though not directly related to the compound , it showcases the synthetic approach and potential application in agriculture (Liu & Shi, 2014).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, aiming for anti-inflammatory and analgesic applications. While the specific compound mentioned was not a focus, this research indicates a broader interest in synthesizing and evaluating compounds for medicinal purposes, especially in inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aldose Reductase Inhibitors
Ogawva et al. (1993) conducted studies on substituted 2,4-dioxo-thienopyrimidin-1-acetic acids, evaluating them as aldose reductase inhibitors. This enzyme plays a crucial role in diabetic complications, and inhibitors can offer therapeutic potential. Although the focus was not on the exact compound, it demonstrates the chemical family's relevance to diabetes research (Ogawva et al., 1993).
Synthesis Techniques
Research by Kanno et al. (1991) on synthesizing pyrimidin-4-one derivatives provides insight into methodologies that might be applicable to the synthesis of "2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide." Such studies highlight the importance of innovative synthetic routes in developing new compounds for various applications (Kanno et al., 1991).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-11(26-12-2-3-14-15(8-12)25-10-24-14)16(22)19-5-6-21-9-20-17-13(18(21)23)4-7-27-17/h2-4,7-9,11H,5-6,10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFWAPUPFWFHIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=NC2=C(C1=O)C=CS2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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